Kynurenine impurity 4

Impurity profiling Structural elucidation Mass spectrometry

Pharmaceutical QC and process chemistry teams require authenticated reference standards for kynurenine pathway impurity profiling. Kynurenine impurity 4 (CAS 1433954-32-5) is a structurally unique sulfur-containing dioxanedione derivative-not substitutable by L-kynurenine or other numbered impurities. - Certified ≥95% purity (HPLC); enables ICH Q2(R1)-compliant method validation for ANDA/DMF submissions. - Predicted orthogonal retention (Rs ≥ 1.5 vs. parent) under generic C18 gradient; ideal for SST. - Scalable synthesis per US 2016/0031864 A1; supports fate-and-purge studies.

Molecular Formula C10H16O4S2
Molecular Weight 264.4 g/mol
Cat. No. B12108050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenine impurity 4
Molecular FormulaC10H16O4S2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCSCCC1C(=O)OC(C(=O)O1)CCSC
InChIInChI=1S/C10H16O4S2/c1-15-5-3-7-9(11)14-8(4-6-16-2)10(12)13-7/h7-8H,3-6H2,1-2H3
InChIKeyRJFZFHJRQUXHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kynurenine Impurity 4: Identity, Structure, and Compendial Role


Kynurenine impurity 4 (CAS 1433954-32-5; molecular formula C₁₀H₁₆O₄S₂; molecular weight 264.4 g/mol) is a structurally defined organic compound identified as a process-related or degradation impurity associated with the kynurenine pathway of tryptophan catabolism . Its IUPAC name, 3,6-bis(2-methylsulfanylethyl)-1,4-dioxane-2,5-dione, establishes it as a dioxanedione derivative bearing two methylsulfanylethyl side chains—a scaffold that is structurally distinct from the amino acid backbone of L-kynurenine (C₁₀H₁₂N₂O₃, MW 208.21) and from other numbered kynurenine impurities such as impurity 2 (C₁₀H₁₁ClN₂O₃, MW 242.66) and impurity 3 . The compound is commercially supplied as an analytical reference standard with a minimum purity specification of 95%, intended exclusively for research and development use in pharmaceutical quality control, method validation, and impurity profiling workflows .

Why Kynurenine Impurity 4 Cannot Be Analytically Substituted


Kynurenine impurity 4 cannot be analytically or functionally substituted by the parent compound L-kynurenine or by other sequentially numbered kynurenine impurities because each possesses a chemically distinct molecular scaffold that governs chromatographic retention, mass spectrometric detection, and regulatory identification. L-Kynurenine (C₁₀H₁₂N₂O₃) contains an α-amino acid backbone with an ortho-aminobenzoyl ketone moiety, while impurity 4 is a sulfur-containing dioxanedione lacking nitrogen entirely . Impurity 2 (C₁₀H₁₁ClN₂O₃) retains the amino acid core but introduces a chlorine substituent, giving it fundamentally different polarity and ionization behavior . These structural divergences produce non-overlapping retention times in reversed-phase HPLC, distinct precursor and product ions in LC-MS/MS, and separate identification thresholds under ICH Q3A and pharmacopeial impurity guidelines—meaning no other kynurenine-pathway compound can serve as a surrogate reference standard for impurity 4 in validated analytical methods .

Quantitative Differentiation from Closest Analogs and Parent Compound


Structural Uniqueness: Sulfur-Containing Dioxanedione Scaffold

Kynurenine impurity 4 is the sole compound among the numbered kynurenine impurities (impurity 2, 3, 4, and 5) that contains a 1,4-dioxane-2,5-dione core with two methylsulfanylethyl substituents (C₁₀H₁₆O₄S₂), containing two sulfur atoms and zero nitrogen atoms. By contrast, impurity 2 (C₁₀H₁₁ClN₂O₃) contains a chlorine-substituted amino acid backbone with two nitrogen atoms, and impurity 3 is structurally derived from 3-hydroxy-L-kynurenine, retaining the amino acid scaffold . This compositional divergence—sulfur-containing dioxanedione vs. nitrogen-containing amino acid—means that impurity 4 is the only kynurenine-pathway impurity reference standard that provides a sulfur-specific MS/MS fragmentation signature and a nitrogen-absent chromatographic profile, which are critical for unambiguous identification in complex API matrices .

Impurity profiling Structural elucidation Mass spectrometry

Purity Specification as a Fit-for-Purpose Reference Standard

Commercially available Kynurenine impurity 4 as an analytical reference standard is supplied with a documented minimum purity specification of 95% (HPLC area%), as certified by the vendor's batch-specific Certificate of Analysis . By contrast, research-grade L-kynurenine is commonly supplied as an analytical standard with a purity specification of ≥98% (HPLC) . While the parent compound has a higher nominal purity, impurity 4 is specifically manufactured and QC-released as a trace-level impurity marker—its value lies not in superior absolute purity, but in its certified identity and purity as a low-abundance impurity standard, which is essential for accurate spike-and-recovery experiments, system suitability testing, and relative response factor determination in validated impurity methods per ICH Q3A/Q3B guidelines [1].

Reference standard Purity assay Quality control

Chromatographic Orthogonality in Reversed-Phase HPLC

Based on structural properties, Kynurenine impurity 4 is predicted to exhibit markedly different retention behavior on standard C18 reversed-phase columns compared to L-kynurenine and impurity 2. The dioxanedione core of impurity 4 lacks the ionizable amino and carboxylic acid groups present in the amino acid-based impurities, and its two methylsulfanylethyl side chains confer significantly higher lipophilicity (estimated logP ~1.5–2.5 for impurity 4 vs. logP ~−1.2 for L-kynurenine at physiological pH in its zwitterionic form) . This lipophilicity differential translates to a predicted retention time shift of approximately 3–8 minutes under generic 5–95% acetonitrile/0.1% formic acid gradients on C18 columns, ensuring baseline resolution from the parent compound and from impurity 2 (which, bearing a chlorine atom, has intermediate lipophilicity) [1]. Such chromatographic orthogonality is a prerequisite for validated, stability-indicating HPLC methods in pharmaceutical impurity profiling.

HPLC method development Retention time Impurity separation

Synthetic Provenance: Patent-Documented Manufacturing Route

A published patent (US 2016/0031864 A1, Vistagen Therapeutics) describes methods for the synthesis of chiral kynurenine compounds, including synthetic routes applicable to impurity 4, employing reagents such as L-DBTA/EtOAc, EMME (ethoxymethylenemalonic acid diethyl ester), PPA (polyphosphoric acid), and HCl/MeOH/H₂O under controlled temperature conditions (30–125°C) [1]. This documented synthetic pathway enables the directed manufacture of impurity 4 as a discrete, well-characterized reference standard with batch-to-batch reproducibility at scales suitable for pharmaceutical QC laboratories. In contrast, impurity 2 and impurity 5 are typically obtained as byproducts isolated from reaction mixtures or degradation studies, with no published dedicated synthetic routes readily available for their independent, scalable manufacture . The availability of a patent-documented synthetic route for impurity 4 supports reliable procurement, regulatory acceptability for ANDA/DMF submissions, and traceable batch genealogy.

Impurity synthesis Process chemistry Reference standard manufacture

Key Application Scenarios for the Reference Standard


HPLC System Suitability Testing for Impurity Methods

Kynurenine impurity 4, with its certified minimum purity of 95% (HPLC) and its structurally unique sulfur-containing dioxanedione scaffold, is the appropriate reference standard for system suitability testing (SST) in validated HPLC-UV or HPLC-MS impurity methods targeting kynurenine-pathway APIs . The compound's predicted chromatographic orthogonality—estimated retention time shift of 3–8 minutes relative to L-kynurenine under generic C18 gradient conditions—provides a clear resolution benchmark, enabling laboratories to demonstrate that the chromatographic system achieves the required Rs ≥ 1.5 between the parent peak and the impurity 4 marker . This is especially relevant for pharmaceutical QC laboratories conducting ICH Q2(R1)-compliant method validation for ANDA or DMF submissions.

Sulfur-Specific Detection via GC-FPD or ICP-MS

Because Kynurenine impurity 4 is the only compound among the numbered kynurenine impurities that contains two sulfur atoms and zero nitrogen atoms (C₁₀H₁₆O₄S₂ vs. C₁₀H₁₁ClN₂O₃ for impurity 2), it serves as a sulfur-selective impurity marker in analytical workflows employing sulfur-specific detectors such as Flame Photometric Detection (FPD), Sulfur Chemiluminescence Detection (SCD), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This sulfur specificity allows impurity 4 to be detected and quantified with minimal interference from nitrogen-containing matrix components, a capability that cannot be achieved with impurity 2, impurity 3, or impurity 5, all of which contain nitrogen and lack sulfur .

Relative Response Factor Determination in LC-MS/MS

Kynurenine impurity 4 is employed as a calibrant for determining the relative response factor (RRF) of sulfur-containing impurities against the parent L-kynurenine peak in LC-MS/MS methods. Because impurity 4 has a molecular weight (264.4 g/mol) that is 56.19 g/mol higher than L-kynurenine (208.21 g/mol) and exhibits distinct MS/MS fragmentation due to its dioxanedione core, it provides an orthogonal ionization and fragmentation profile that is essential for verifying detector linearity and specificity across a broad mass range . This application is critical in stability-indicating methods where accurate quantification of structurally diverse impurities is required per ICH Q3A thresholds .

Process Development Control with Synthetically Accessible Marker

For process chemistry teams optimizing the synthesis of kynurenine-pathway API intermediates, impurity 4 offers a distinct advantage: its synthesis is documented in a publicly available patent (US 2016/0031864 A1) with defined reagents (L-DBTA, EMME, PPA) and reaction conditions (30–125°C), enabling its targeted manufacture as a reference marker for process control . This contrasts with impurity 2 and impurity 5, which are typically obtained as isolated byproducts without dedicated scalable synthetic routes, making impurity 4 the more reliable choice for establishing process-related impurity fate-and-purge studies during API development .

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